molecular formula C7H8N2O2 B1419702 5-Methoxynicotinaldehyde oxime CAS No. 1087659-31-1

5-Methoxynicotinaldehyde oxime

Cat. No. B1419702
CAS RN: 1087659-31-1
M. Wt: 152.15 g/mol
InChI Key: IYJMHCDUUDDZBX-RUDMXATFSA-N
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Description

5-Methoxynicotinaldehyde oxime is a heterocyclic compound with the empirical formula C7H8N2O2 . It has a molecular weight of 152.15 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Methoxynicotinaldehyde oxime consists of a pyridine ring with a methoxy group and an oxime group attached . The SMILES string representation is COc1cncc(\C=N\O)c1 .


Chemical Reactions Analysis

Oximes, including 5-Methoxynicotinaldehyde oxime, have diverse reactivity modes that enable their use in various methodologies . They can undergo transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .

Safety and Hazards

Safety data sheets advise avoiding breathing mist, gas, or vapors of 5-Methoxynicotinaldehyde oxime. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary when handling this compound .

Future Directions

Oximes, including 5-Methoxynicotinaldehyde oxime, have potential for diverse applications due to their unique reactivity modes . They have been used in dynamic materials, energetic materials, and biocatalytic oxime reductions . Future research may focus on understanding the neurophysiological and neural mechanisms that contribute to the potential clinical effects of oximes .

Mechanism of Action

properties

IUPAC Name

(NE)-N-[(5-methoxypyridin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7-2-6(4-9-10)3-8-5-7/h2-5,10H,1H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJMHCDUUDDZBX-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN=CC(=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670147
Record name N-[(E)-(5-Methoxypyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxynicotinaldehyde oxime

CAS RN

1087659-31-1
Record name N-[(E)-(5-Methoxypyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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